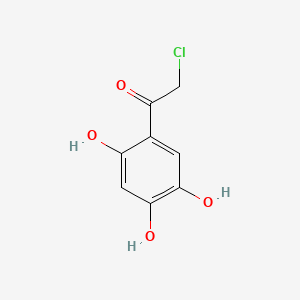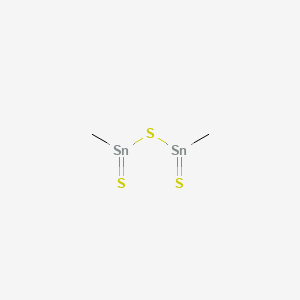
(S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amidation: The carboxylic acid group on the piperidine ring is converted to an amide using reagents such as carbodiimides.
Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexyl ring or the piperidine nitrogen.
Reduction: Reduction reactions may target the carbonyl groups in the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or ester derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Receptor Studies: Used in studies involving piperidine receptors.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to the observed pharmacological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate: Lacks the (S)-configuration.
Ethyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate: Similar structure with an ethyl ester instead of a methyl ester.
2-Cyclohexyl-2-(piperidine-4-carboxamido)acetic acid: The free acid form.
Uniqueness
The (S)-configuration of (S)-methyl 2-cyclohexyl-2-(piperidine-4-carboxamido)acetate hydrochloride may confer unique stereochemical properties, affecting its binding affinity and specificity for molecular targets. This can result in distinct pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C15H27ClN2O3 |
|---|---|
Molecular Weight |
318.84 g/mol |
IUPAC Name |
methyl (2S)-2-cyclohexyl-2-(piperidine-4-carbonylamino)acetate;hydrochloride |
InChI |
InChI=1S/C15H26N2O3.ClH/c1-20-15(19)13(11-5-3-2-4-6-11)17-14(18)12-7-9-16-10-8-12;/h11-13,16H,2-10H2,1H3,(H,17,18);1H/t13-;/m0./s1 |
InChI Key |
FBYMXIVNPMRLEI-ZOWNYOTGSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1CCCCC1)NC(=O)C2CCNCC2.Cl |
Canonical SMILES |
COC(=O)C(C1CCCCC1)NC(=O)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
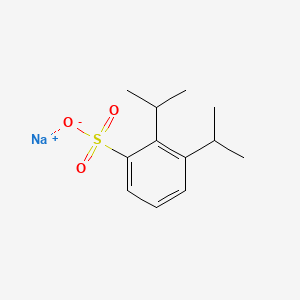
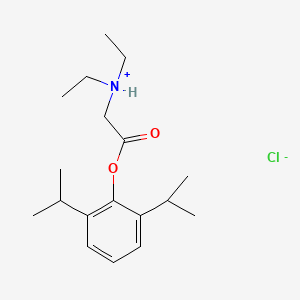

![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)
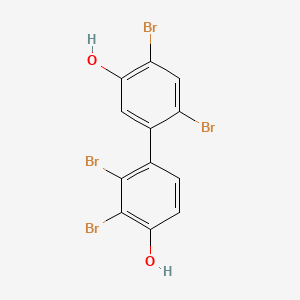

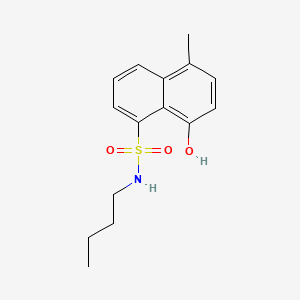
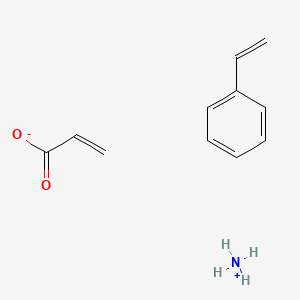
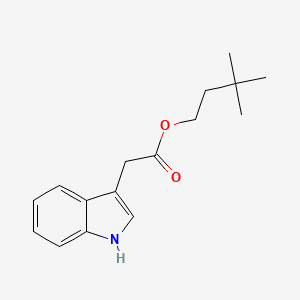

![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
